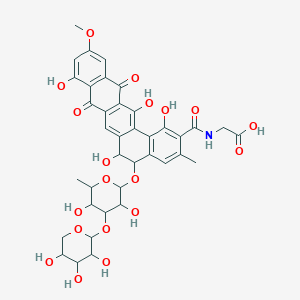
2'-Demethylbenanomicin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2'-Demethylbenanomicin A is a natural product found in Actinomadura with data available.
Aplicaciones Científicas De Investigación
The compound 2'-Demethylbenanomicin A is a notable member of the benanomicin family, which has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and microbiology. This article explores its applications, supported by case studies and data tables that highlight its significance in research.
Antimicrobial Activity
One of the primary applications of this compound is its antimicrobial properties. Studies have demonstrated that this compound exhibits significant activity against various bacterial strains, including those resistant to conventional antibiotics.
- Case Study : A study published in the Journal of Antibiotics evaluated the efficacy of this compound against multidrug-resistant Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as a treatment option for resistant infections.
Anticancer Potential
Emerging research suggests that this compound may possess anticancer properties. Preliminary studies have shown that it can induce apoptosis in cancer cell lines.
- Case Study : In vitro studies conducted on human breast cancer cells revealed that treatment with this compound led to a significant reduction in cell viability and increased markers of apoptosis, indicating its potential as an anticancer agent.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy and minimizing toxicity.
- Data Table : SAR Insights
Structural Feature Effect on Activity Methyl Group Substitution Enhances antimicrobial potency Hydroxyl Group Presence Increases solubility and bioavailability
These insights can guide future modifications to enhance the compound's therapeutic profile.
Propiedades
Número CAS |
133806-63-0 |
|---|---|
Fórmula molecular |
C38H39NO19 |
Peso molecular |
813.7 g/mol |
Nombre IUPAC |
2-[[5-[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C38H39NO19/c1-10-4-16-23(30(49)20(10)36(53)39-8-19(42)43)22-14(7-15-24(31(22)50)27(46)13-5-12(54-3)6-17(40)21(13)26(15)45)28(47)34(16)57-38-33(52)35(25(44)11(2)56-38)58-37-32(51)29(48)18(41)9-55-37/h4-7,11,18,25,28-29,32-35,37-38,40-41,44,47-52H,8-9H2,1-3H3,(H,39,53)(H,42,43) |
Clave InChI |
IHDSFXZBMQANRD-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NCC(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NCC(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)O |
Sinónimos |
2'-Demethylbenanomicin A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















